

Trans-Khellactone: A Versatile Scaffold for the Synthesis of Novel Therapeutics

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Compound of Interest

Compound Name: *trans-Khellactone*

Cat. No.: B027147

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Trans-khellactone, a naturally occurring pyranocoumarin, has emerged as a privileged scaffold in medicinal chemistry due to its diverse and potent biological activities. Its derivatives have demonstrated significant potential in the development of novel drugs for a range of therapeutic areas, including cancer, HIV, inflammation, and multidrug-resistant (MDR) infections. This document provides a comprehensive overview of the applications of **trans-khellactone** as a scaffold for drug synthesis, complete with detailed experimental protocols and a summary of quantitative data.

Key Biological Activities and Applications

Khellactone derivatives have been extensively studied and have shown a wide array of pharmacological effects:

- **Antitumor Activity:** Certain derivatives have exhibited potent cytotoxic effects against various cancer cell lines.
- **Anti-HIV Activity:** Cis-khellactone derivatives, in particular, have been identified as powerful inhibitors of HIV replication.

- **Reversal of Multidrug Resistance (MDR):** Some khellactone analogues can reverse P-glycoprotein (P-gp) mediated MDR in cancer cells, resensitizing them to standard chemotherapeutic agents.[\[1\]](#)
- **Anti-inflammatory Effects:** Khellactone derivatives have been shown to suppress the production of pro-inflammatory mediators, suggesting their potential in treating inflammatory diseases.[\[2\]](#)
- **Calcium Channel Blocking Activity:** Some khellactone derivatives have been investigated for their effects on calcium channels.

Data Summary

The following tables summarize the quantitative data for the biological activities of various khellactone derivatives.

Table 1: Cytotoxicity of 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives against Human Cancer Cell Lines

Compound	Substituent (R)	HEPG-2 IC ₅₀ (μM)	SGC-7901 IC ₅₀ (μM)	LS174T IC ₅₀ (μM)
3a	Tigloyl	8.51 ± 0.72	15.24 ± 1.13	29.65 ± 2.08
3c	Benzoyl	10.32 ± 0.91	21.87 ± 1.54	35.14 ± 2.45

Table 2: Anti-HIV Activity of (+)-cis-Khellactone Derivatives in H9 Lymphocytes

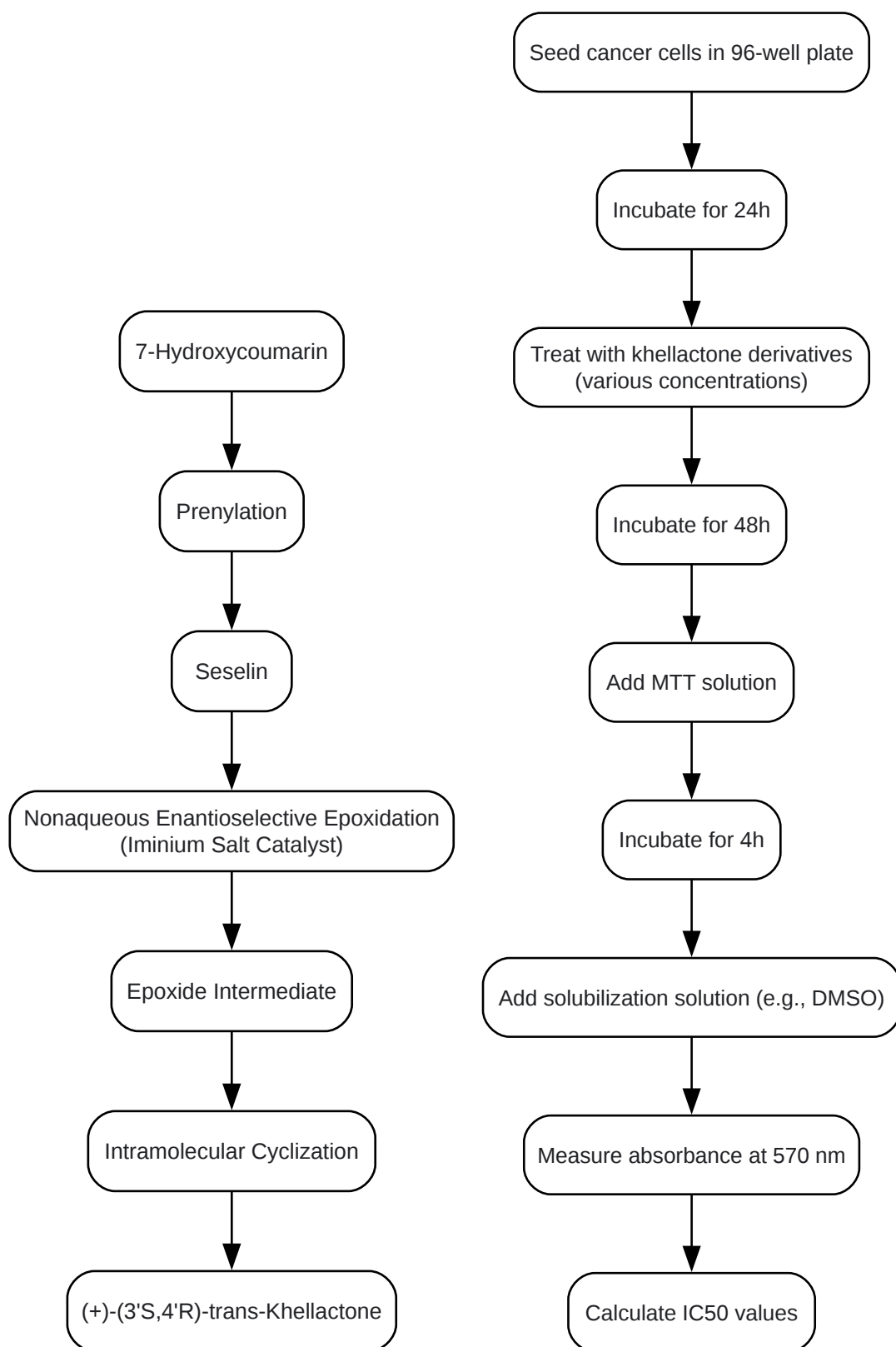
Compound	EC ₅₀ (μM)	Therapeutic Index (TI)
3-Methyl-DCK	<5.25 x 10 ⁻⁵	>2.15 x 10 ⁶
4-Methyl-DCK	<5.25 x 10 ⁻⁵	>2.15 x 10 ⁶
5-Methyl-DCK	<5.25 x 10 ⁻⁵	>2.15 x 10 ⁶
5-Methoxy-4-methyl DCK	7.21 x 10 ⁻⁶	>2.08 x 10 ⁷
4-Methyl-DCK-thiolactone	0.00718	>21,300
3-Hydroxymethyl-4-methyl-DCK	0.004	-
3-Bromomethyl-4-methyl-DCK	0.00011	189,600

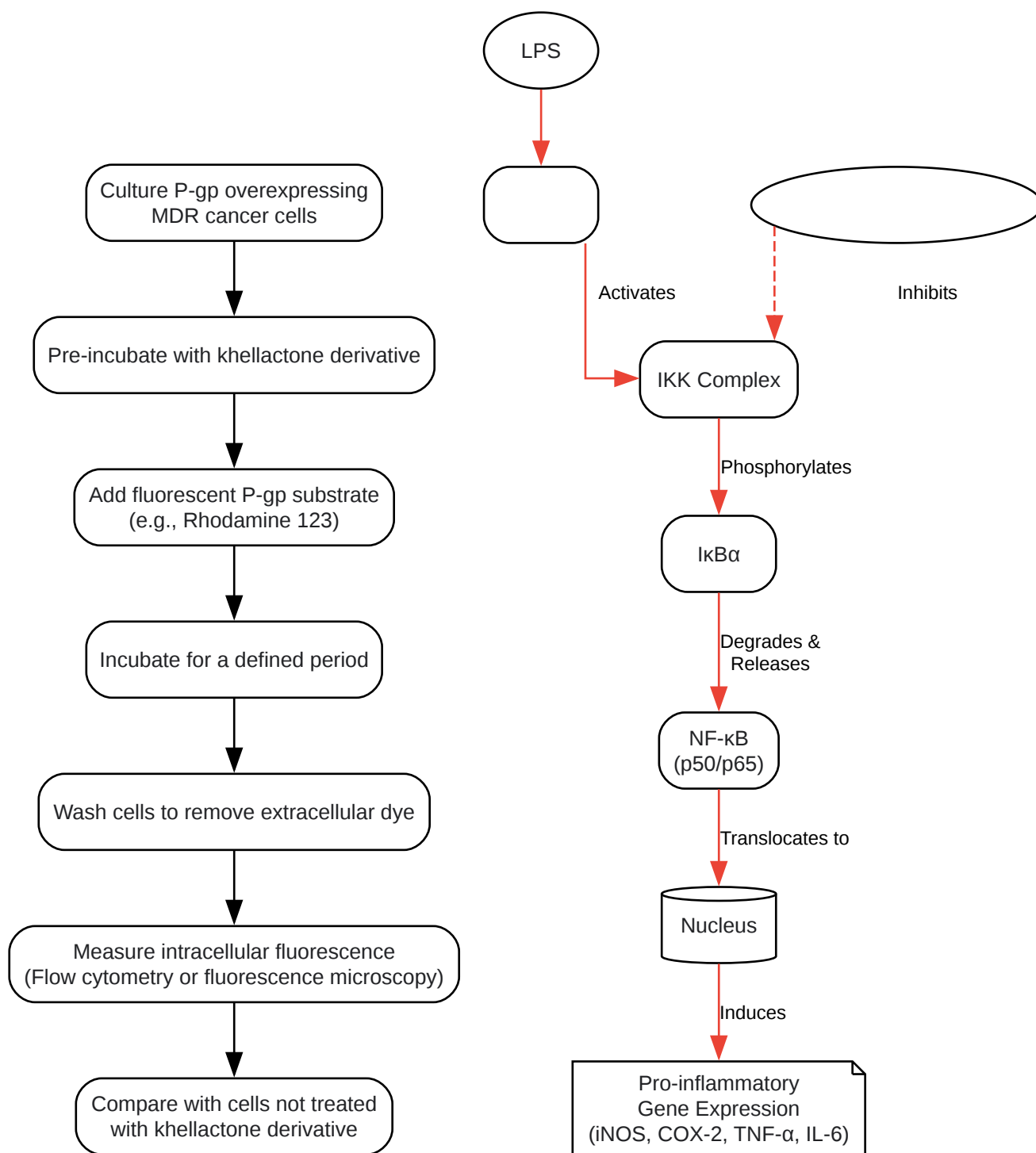
Experimental Protocols

Synthesis of (+)-(3'S,4'R)-trans-Khellactone

This protocol describes a concise and highly enantioselective three-step synthesis from 7-hydroxycoumarin.

Experimental Workflow:





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References

- 1. (+/-)-3'-O, 4'-O-dicinnamoyl-cis-khellactone, a derivative of (+/-)-praeruptorin A, reverses P-glycoprotein mediated multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory of diseneconyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
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